

TGR5 Receptor Distribution in Metabolic Tissues

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Compound of Interest		
Compound Name:	TGR5 agonist 5	
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TGR5 is expressed ubiquitously in both rodent and human tissues, though its expression levels vary significantly between organs and even between different cell types within the same organ. This differential expression is fundamental to its pleiotropic effects on whole-body metabolism. High levels of TGR5 mRNA have been detected in the gallbladder, adipose tissue, placenta, and spleen. Its presence is also confirmed in the liver, gastrointestinal tract, skeletal muscle, pancreas, and various immune cells.

Key Metabolic Tissues and Cell Types:

- Liver: TGR5 is highly expressed in non-parenchymal cells, including Kupffer cells (resident liver macrophages), sinusoidal endothelial cells (LSECs), and cholangiocytes (biliary epithelial cells). Its expression in hepatocytes has been debated, but some studies suggest its presence and a role in glucose regulation.
- Adipose Tissue: The receptor is found in both brown adipose tissue (BAT) and white adipose
 tissue (WAT). In BAT, TGR5 activation is linked to increased energy expenditure. In WAT, its
 expression levels have been correlated with obesity and metabolic rate.
- Gastrointestinal Tract: TGR5 is prominently expressed in enteroendocrine L-cells located primarily in the ileum and colon. This localization is crucial for its role in secreting glucagonlike peptide-1 (GLP-1).
- Pancreas: The receptor is expressed in pancreatic β-cells, where its activation can stimulate insulin secretion.



- Skeletal Muscle: TGR5 is expressed in skeletal muscle, the primary site for glucose disposal, where it is involved in regulating energy metabolism and improving insulin sensitivity.
- Immune Cells: High expression of TGR5 is found in monocytes and macrophages, which underpins its significant anti-inflammatory functions.

Quantitative Summary of TGR5 Expression

Absolute quantification of TGR5 expression is challenging to standardize across different studies and methodologies. The following table summarizes the relative expression levels of TGR5 in key metabolic tissues based on compiled evidence from mRNA and protein analyses.



Tissue/Cell Type	Relative Expression Level	Key Metabolic Function(s)	References
Liver			
- Kupffer Cells	High	Anti-inflammation, Cytokine suppression	
- Sinusoidal Endothelial Cells	High	Regulation of microcirculation	
- Cholangiocytes	High	Bile flow regulation, Proliferation	
Adipose Tissue			-
- Brown Adipose Tissue (BAT)	High	Thermogenesis, Energy expenditure	_
- White Adipose Tissue (WAT)	Medium	Energy storage, Adipokine secretion	
Gastrointestinal Tract			
- Enteroendocrine L- Cells	High	GLP-1 and PYY secretion	
Pancreas			-
- β-Cells	- Medium	Insulin secretion	
Skeletal Muscle	Medium	Energy expenditure, Glucose uptake	-
Immune System			
- Macrophages / Monocytes	High	Anti-inflammation, Phagocytosis	
Gallbladder	Very High	Gallbladder filling, Fluid secretion	_
Spleen	High	Immune regulation	

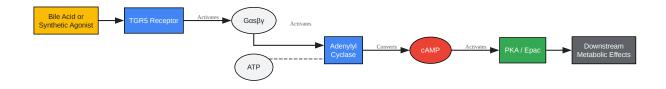


Core TGR5 Signaling Pathways in Metabolism

Activation of TGR5 by bile acids (with lithocholic acid being the most potent natural agonist) or synthetic agonists initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of TGR5 to the Gas subunit of its associated G protein.

Canonical Gas-camp-pka Pathway

Upon ligand binding, TGR5 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors like Exchange protein directly activated by cAMP (Epac), leading to the phosphorylation of various substrates and the activation of transcription factors such as cAMP response element-binding protein (CREB). This pathway is central to many of TGR5's metabolic effects.



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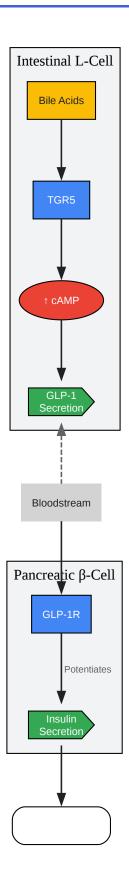
Caption: The canonical TGR5 signaling cascade via Gαs and cAMP.

Tissue-Specific Signaling and Metabolic Outcomes

The ultimate physiological response to TGR5 activation is highly context-dependent, varying with the cell type and its specific downstream machinery.

In intestinal L-cells, the TGR5-cAMP-Epac pathway stimulates the secretion of GLP-1. GLP-1 then travels to the pancreas, where it potentiates glucose-dependent insulin secretion from β -cells, thereby improving glycemic control.





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Caption: TGR5-mediated GLP-1 secretion and its effect on insulin release.







In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure. The TGR5-cAMP pathway induces the expression of type 2 deiodinase (Dio2), an enzyme that converts inactive thyroxine (T4) into

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